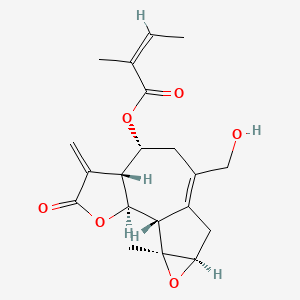

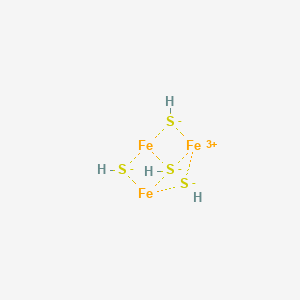

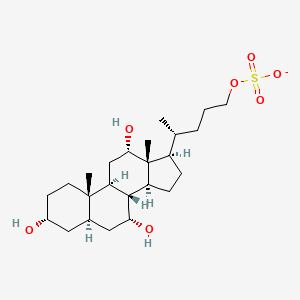

![molecular formula C12H13NO B1231365 (2Z)-2-[(dimethylamino)methylene]indan-1-one CAS No. 34773-01-8](/img/structure/B1231365.png)

(2Z)-2-[(dimethylamino)methylene]indan-1-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "(2Z)-2-[(dimethylamino)methylene]indan-1-one" involves various chemical reactions, showcasing their versatility as synthons for constructing new heterocyclic systems. For example, the reaction of hydrazone with DMFDMA leads to the formation of 2-dimethylaminomethylene-3-(phenylhydrazono)-indan-1-one, which further reacts to afford indenopyrazole derivatives and other complex heterocycles, demonstrating the compound's utility in synthetic chemistry (Elmaati et al., 2003).

Molecular Structure Analysis

Structural analysis of these compounds reveals significant details about their geometry and electronic configuration. For instance, the crystallographic analysis of 2,2-Dimethyl-5-(dimethylamino)indan-1,3-dione highlights its coplanar arrangement and specific bond angles and distances, providing insights into the molecular structure that could influence its chemical behavior (Garcia et al., 1994).

Chemical Reactions and Properties

Chemical reactivity and properties are crucial for understanding the potential applications of "this compound". The compound's ability to undergo various chemical reactions, including cycloadditions and transformations into different heterocyclic systems, is highlighted by its synthesis from different precursors and its interactions with other chemical entities, showcasing its reactivity and versatility (Pizzioli et al., 1998).

Physical Properties Analysis

The physical properties of compounds similar to "this compound" can be deduced from their crystallographic studies and synthesis outcomes. These studies provide valuable information on their stability, morphology, and structural characteristics, crucial for applications in material science and pharmaceuticals (Kurian et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various agents and potential for forming diverse heterocyclic compounds, underline the compound's significance in synthetic organic chemistry. Its role as a precursor in numerous reactions leading to the synthesis of complex molecules with potential biological activities further emphasizes its importance (Nakazumi et al., 1990).

Aplicaciones Científicas De Investigación

Catalytic Asymmetric Synthesis

- Application : Used in the construction of optically active derivatives through intramolecular C-H insertion reactions. This process is significant in synthesizing complex molecular structures (Takahashi et al., 2001).

Synthon for Heterocyclic Systems

- Application : Acts as a synthon in creating new heterocyclic systems. This is crucial in the development of pharmaceutical compounds and other organic materials (Elmaati et al., 2003).

Catalyst in Hydroamination

- Application : Utilized in the intramolecular hydroamination of alkenes and alkynes, indicating its potential as a catalyst in organic synthesis (Meyer et al., 2006).

Coordination Chemistry

- Application : Plays a role in the study of rhodium(I) coordination chemistry, contributing to our understanding of metal-organic frameworks and catalysis (Cipot et al., 2003).

Development of Polymethine Dyes

- Application : Involved in the synthesis of novel cation-anionic polymethine dyes, which are important in dye-sensitized solar cells and optical devices (Krasnaya et al., 2007).

Aggregation-Induced Emission Properties

- Application : Key in the synthesis of compounds with aggregation-induced emission characteristics, useful in materials science for creating fluorescent materials (Lei et al., 2016).

Synthesis of Pyrazole Derivatives

- Application : Used in the synthesis of pyrazole derivatives, significant in pharmaceutical research and development (Asiri & Khan, 2011).

Structural Analysis in NMR Spectroscopy

- Application : Aids in understanding the dynamics of molecular structures through NMR spectroscopy, providing insights into the chemical behavior of molecules (Thakur et al., 2009).

Synthesis of Indigoid Systems

- Application : Involved in the synthesis of indigoid systems, which are fundamental in creating organic semiconductors and dyes (Yildizhan et al., 2015).

Antimicrobial Activity Studies

- Application : Plays a role in synthesizing compounds with potential antimicrobial activity, crucial in the development of new antibiotics and antifungal agents (Ghorab et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13(2)8-10-7-9-5-3-4-6-11(9)12(10)14/h3-6,8H,7H2,1-2H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVLHYNESKGNCV-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34773-01-8 | |

| Record name | 1-Indanone, 2-(dimethylaminomethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034773018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

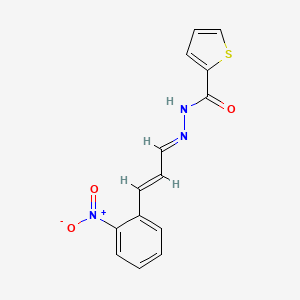

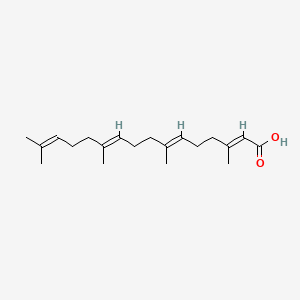

![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)

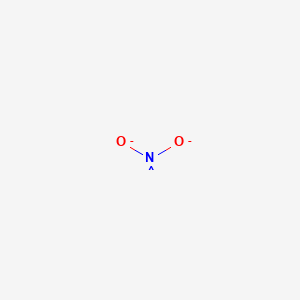

![2-[(1-Methyl-3-indolyl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231296.png)

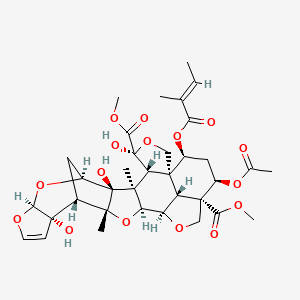

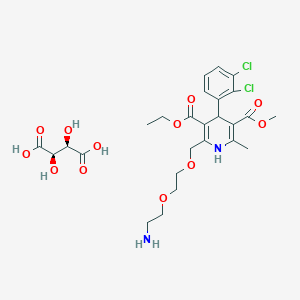

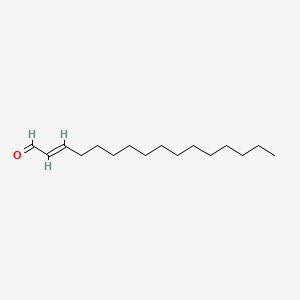

![(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1231301.png)